molecular formula C23H23NO B12011993 1,1-Diphenyl-2-methyl-3-(benzylideneamino)propanol CAS No. 19819-92-2

1,1-Diphenyl-2-methyl-3-(benzylideneamino)propanol

Cat. No.: B12011993
CAS No.: 19819-92-2
M. Wt: 329.4 g/mol
InChI Key: BIWHCRMFAZGNGA-UHFFFAOYSA-N
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Description

3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol typically involves the condensation reaction between a primary amine and an aldehyde or ketone. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: The primary amine reacts with the aldehyde or ketone to form the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde or ketone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Regeneration of primary amine and aldehyde or ketone.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions, which can influence various biochemical processes. The Schiff base structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylideneamino)isoindoline-1,3-dione: Another Schiff base with similar structural features.

    2-Phenylquinazoline-4(3H)-one: A compound with a similar benzylideneamino group.

    4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione: A related compound with a benzylideneamino moiety.

Uniqueness

3-(Benzylideneamino)-2-methyl-1,1-diphenyl-1-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

19819-92-2

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

3-(benzylideneamino)-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C23H23NO/c1-19(17-24-18-20-11-5-2-6-12-20)23(25,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,25H,17H2,1H3

InChI Key

BIWHCRMFAZGNGA-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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